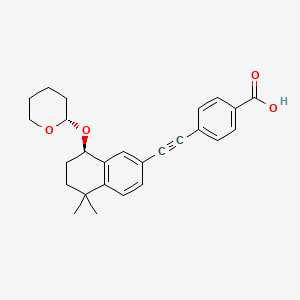
Benzoic acid, 4-(((8R)-5,6,7,8-tetrahydro-5,5-dimethyl-8-(((2S)-tetrahydro-2H-pyran-2-yl)oxy)-2-naphthalenyl)ethynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(((8R)-5,6,7,8-tetrahydro-5,5-dimethyl-8-(((2S)-tetrahydro-2H-pyran-2-yl)oxy)-2-naphthalenyl)ethynyl)- is a complex organic compound with a unique structure that combines benzoic acid with a naphthalene derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(((8R)-5,6,7,8-tetrahydro-5,5-dimethyl-8-(((2S)-tetrahydro-2H-pyran-2-yl)oxy)-2-naphthalenyl)ethynyl)- typically involves multiple steps, including the formation of the naphthalene derivative and its subsequent coupling with benzoic acid. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent, and it is known for its mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-(((8R)-5,6,7,8-tetrahydro-5,5-dimethyl-8-(((2S)-tetrahydro-2H-pyran-2-yl)oxy)-2-naphthalenyl)ethynyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Substitution reactions, particularly at the benzylic position, can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Benzoic acid, 4-(((8R)-5,6,7,8-tetrahydro-5,5-dimethyl-8-(((2S)-tetrahydro-2H-pyran-2-yl)oxy)-2-naphthalenyl)ethynyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(((8R)-5,6,7,8-tetrahydro-5,5-dimethyl-8-(((2S)-tetrahydro-2H-pyran-2-yl)oxy)-2-naphthalenyl)ethynyl)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propriétés
Numéro CAS |
226250-22-2 |
|---|---|
Formule moléculaire |
C26H28O4 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
4-[2-[(8R)-5,5-dimethyl-8-[(2S)-oxan-2-yl]oxy-7,8-dihydro-6H-naphthalen-2-yl]ethynyl]benzoic acid |
InChI |
InChI=1S/C26H28O4/c1-26(2)15-14-23(30-24-5-3-4-16-29-24)21-17-19(10-13-22(21)26)7-6-18-8-11-20(12-9-18)25(27)28/h8-13,17,23-24H,3-5,14-16H2,1-2H3,(H,27,28)/t23-,24+/m1/s1 |
Clé InChI |
APJRJNDYTRLRDM-RPWUZVMVSA-N |
SMILES isomérique |
CC1(CC[C@H](C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)O[C@H]4CCCCO4)C |
SMILES canonique |
CC1(CCC(C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)OC4CCCCO4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



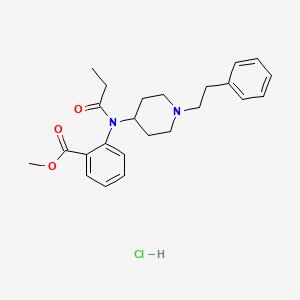


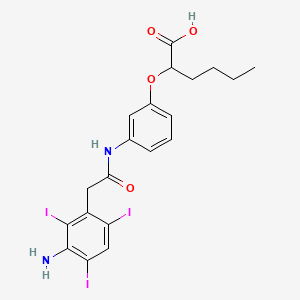
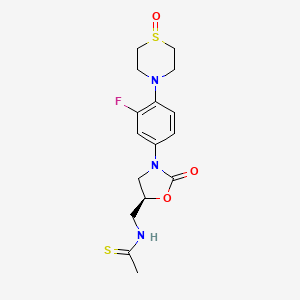
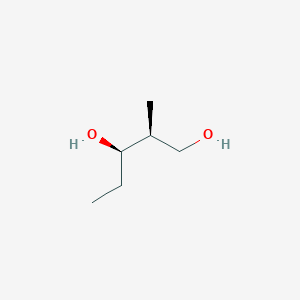
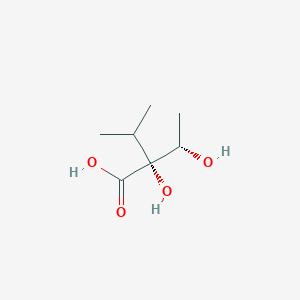
![8-[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one](/img/structure/B12782778.png)
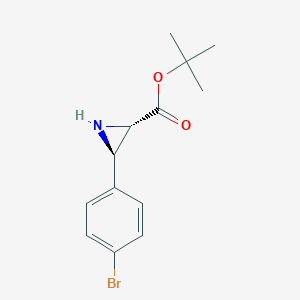
![4-[3-(3-cyclopropyl-1,2-oxazol-5-yl)-6-fluoroimidazo[1,5-a]quinazolin-5-yl]morpholine](/img/structure/B12782784.png)
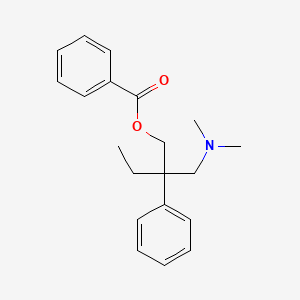
![[2-[[2,2-Bis(hydroxymethyl)-3-pentanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12782790.png)

